molecular formula C15H20N4O B7511267 4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide

4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B7511267
M. Wt: 272.35 g/mol
InChI Key: AIKSWYHVCWVSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as CP-154,526 and has been extensively studied for its effects on the central nervous system.

Mechanism of Action

CP-154,526 acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress responses. By blocking the activation of this receptor, CP-154,526 can reduce the physiological and behavioral responses to stress. This mechanism of action has been shown to be effective in reducing anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of stress hormones, such as cortisol and corticotropin-releasing hormone, in animal models. Additionally, CP-154,526 has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. CP-154,526 has also been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

CP-154,526 has a number of advantages for lab experiments. It is a highly selective antagonist of the CRF1 receptor, which allows for the specific targeting of this receptor. Additionally, CP-154,526 has been optimized for high purity and high yield, making it a viable option for large scale production. However, there are also some limitations to the use of CP-154,526 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, CP-154,526 has been shown to have some off-target effects, which may complicate the interpretation of results.

Future Directions

There are a number of future directions for research on CP-154,526. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety, depression, and addiction. Additionally, there is interest in further understanding the mechanism of action of CP-154,526 and its effects on the HPA axis. Further research is also needed to fully understand the potential off-target effects of CP-154,526 and how these may impact the interpretation of results. Finally, there is interest in developing new compounds that target the CRF1 receptor with greater specificity and potency.

Synthesis Methods

CP-154,526 can be synthesized through a multi-step process that involves the reaction of 2-cyanobenzyl chloride with N,N-dimethylpiperazine in the presence of a base. The resulting intermediate is then reacted with dimethylamine and a carboxylic acid to yield the final product. The synthesis of CP-154,526 has been optimized to yield high purity and high yield, making it a viable option for large scale production.

Scientific Research Applications

CP-154,526 has been extensively studied for its effects on the central nervous system. It has been shown to act as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), which plays a key role in the regulation of stress responses. CP-154,526 has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-17(2)15(20)19-9-7-18(8-10-19)12-14-6-4-3-5-13(14)11-16/h3-6H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKSWYHVCWVSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide

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